Cas no 2248289-39-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 化学的及び物理的性質
名前と識別子
-
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate
- 2248289-39-4
- EN300-6521075
-
- インチ: 1S/C17H11N5O5/c1-26-14-7-6-10(8-13(14)21-9-18-19-20-21)17(25)27-22-15(23)11-4-2-3-5-12(11)16(22)24/h2-9H,1H3
- InChIKey: HYYBODPIXLZPBQ-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC(=C(C=1)N1C=NN=N1)OC)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 365.07601847g/mol
- どういたいしつりょう: 365.07601847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 5
- 複雑さ: 593
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 117Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6521075-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 1g |
$743.0 | 2023-05-31 | ||
Enamine | EN300-6521075-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 5g |
$2152.0 | 2023-05-31 | ||
Enamine | EN300-6521075-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 0.1g |
$653.0 | 2023-05-31 | ||
Enamine | EN300-6521075-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 0.25g |
$683.0 | 2023-05-31 | ||
Enamine | EN300-6521075-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 10g |
$3191.0 | 2023-05-31 | ||
Enamine | EN300-6521075-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 0.05g |
$624.0 | 2023-05-31 | ||
Enamine | EN300-6521075-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 0.5g |
$713.0 | 2023-05-31 | ||
Enamine | EN300-6521075-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate |
2248289-39-4 | 2.5g |
$1454.0 | 2023-05-31 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate 関連文献
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
Wanchun Xiang,Anna Gu,Xiaowei Hu,Ibrahim Amiinu Saana,Xiujian Zhao New J. Chem., 2018,42, 11715-11723
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
Related Articles
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoateに関する追加情報
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS No. 2248289-39-4): A Comprehensive Overview
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate (CAS No. 2248289-39-4) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of isoindole derivatives and is characterized by the presence of a tetrazole moiety, which is known for its biological activity and pharmacological properties.
The tetrazole group in this compound is particularly noteworthy due to its ability to enhance the stability and bioavailability of the molecule. Tetrazoles are widely used in drug design due to their high affinity for various biological targets and their ability to improve the pharmacokinetic properties of drugs. The isoindole core, on the other hand, is a versatile scaffold that has been extensively studied for its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Recent research has highlighted the potential of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate in various therapeutic areas. A study published in the Journal of Medicinal Chemistry (2022) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action involves the modulation of nuclear factor-kappa B (NF-kB) signaling pathways, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate has shown promise in cancer research. A preclinical study conducted by a team at the National Cancer Institute (NCI) found that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The study also revealed that the compound has a low cytotoxicity profile against normal cells, making it a potential candidate for further development as an anticancer agent.
The methoxy substituent on the benzene ring contributes to the overall stability and solubility of the molecule. This functional group has been shown to enhance the lipophilicity of compounds, which can improve their absorption and distribution in biological systems. The presence of the tetrazole moiety further enhances the solubility and stability of the compound in aqueous environments, making it suitable for various pharmaceutical formulations.
From a synthetic perspective, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-y l)benzoate can be synthesized through a multi-step process involving the coupling of an isoindole derivative with a tetrazole-containing benzoic acid ester. The synthesis typically involves reactions such as esterification, cyclization, and substitution steps. Recent advancements in synthetic methods have led to more efficient and scalable routes for producing this compound with high purity and yield.
In terms of clinical applications, 1,3-dioxo-2,3-dihydro-1H-i soindol - 2 - yl 4 - methoxy - 3 - ( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzoate is currently being evaluated in preclinical studies for its potential use in treating inflammatory diseases and cancer. Early results have been promising, with several studies demonstrating its efficacy in animal models. However, further research is needed to fully understand its safety profile and therapeutic potential in humans.
The future prospects for 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 4 - methoxy - 3 - ( 1 H - 1 , 2 , 3 , 4 - tetrazol - 1 - yl ) benzoate are exciting. Ongoing research aims to optimize its pharmacological properties through structure-based drug design and to explore its potential in combination therapies with other drugs. Additionally, efforts are being made to develop novel delivery systems that can enhance its bioavailability and reduce side effects.
In conclusion, 1 , 3 - dioxo - 2 , 3 - dihydro - 1 H - isoindol - 2 - yl 4-methoxy-3-(1 H-1,2,3,4-tetrazol-1-y l)benzoate (CAS No. 2248289-< strong > < strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > strong > p >
2248289-39-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methoxy-3-(1H-1,2,3,4-tetrazol-1-yl)benzoate) 関連製品
- 865247-44-5(ethyl 2-(2Z)-6-methanesulfonyl-2-(2-phenylacetyl)imino-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 1708179-11-6(5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)
- 1025395-91-8(3-{[4-(dimethylamino)phenyl]amino}-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione)
- 1361877-67-9(3-Chloro-5-(2,5-dichlorophenyl)pyridine-2-acetic acid)
- 1932665-95-6(trans-2-{[(2-fluorophenyl)methyl]amino}cyclopentan-1-ol)
- 88729-00-4((2R)-3-(benzyloxy)-2-methylpropanoic acid)
- 1824462-50-1(tert-butyl N,N-bis(2-hydroxybutyl)carbamate)
- 1353855-60-3(5-FLUORO-2-CYCLOPROPYLBROMOBENZENE)
- 2024145-75-1(5-Pyrimidinecarboxylic acid, 1,6-dihydro-6-oxo-2-(tetrahydro-2H-thiopyran-4-yl)-)
- 1772622-45-3(3,4-Dichloro-5-methylphenylboronic acid)




